molecular formula C10H11ClO3 B1313933 Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate CAS No. 13511-29-0

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No. B1313933
CAS RN: 13511-29-0
M. Wt: 214.64 g/mol
InChI Key: NMKKKUVPOGMEJL-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as ethyl (4-chlorophenyl)acetate, are often colorless to pale yellow liquids with a special aroma . They are almost insoluble in water at room temperature, but can be dissolved in most organic solvents .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazine derivatives . For example, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized and were investigated for their in vitro effect on the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods . These analyses can provide information on the compound’s geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For example, compounds containing 4-dimethylamino or 2-hydroxy-4-diethylamino groups were found to be inactive against bacterial species .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . For example, ethyl (4-chlorophenyl)acetate has a density of 1.178g/cm3, a boiling point of 249-250 °C, and a relative molecular mass of 196.65 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes

    Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate is involved in various synthesis processes. For instance, Johnson et al. (2006) reported the synthesis and structural analysis of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. This process demonstrates the chemical's role in forming complex organic structures, often used in pharmaceuticals and fine chemistry (Johnson et al., 2006).

  • Chemical Characterization

    In addition to synthesis, the compound is utilized in various characterization studies. For example, Prasanth et al. (2015) conducted a comprehensive study, including X-ray diffraction, FT-IR, FT-Raman, and 1H NMR, on a thioamide derivative of a similar compound. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Prasanth et al., 2015).

Pharmacological Research

  • Drug Development

    Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate and its derivatives have been explored for their potential in drug development. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, highlighting the compound's relevance in developing new pharmacological agents (Croston et al., 2002).

  • Antimicrobial and Antitumor Activities

    The compound has also been studied for its antimicrobial and antitumor activities. For instance, El‐Sayed et al. (2011) synthesized derivatives that exhibited significant antitumor and antibacterial properties, underscoring its potential in medical research (El‐Sayed et al., 2011).

Biotechnology Applications

  • Enzymatic Reactions and Biocatalysis

    In the field of biotechnology, ethyl 2-(4-chlorophenyl)-2-hydroxyacetate plays a role in enzymatic reactions. Yamamoto et al. (2002) investigated the synthesis of a related compound, ethyl (R)-4-chloro-3-hydroxybutanoate, using recombinant Escherichia coli cells, demonstrating its utility in biocatalytic processes (Yamamoto et al., 2002).

  • Material Science and Chemistry

    The compound's versatility extends to material science and chemistry, where it is used in synthesizing various chemically significant molecules and intermediates. This broadens its application scope beyond just pharmacological research.

Safety And Hazards

The safety and hazards of a compound are typically assessed through toxicological studies and are summarized in its safety data sheet . These documents provide information on the compound’s hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, pyrazole derivatives, which have a similar heterocyclic structure, have been the subject of considerable research due to their diverse pharmacological activities .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKKKUVPOGMEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494969
Record name Ethyl (4-chlorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate

CAS RN

13511-29-0
Record name Ethyl (4-chlorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloromandelic acid (12.3 g, 65.9 mmol) in toluene (50 mL), EtOH (16 mL), and concentrated H2SO4 (0.1 mL) was refluxed for 12 hours while removing water using a Dean-Stark trap. The mixture was concentrated in vacuo, diluted with DCM, and washed with dilute aqueous NaHCO3. The separated DCM layer was dried (MgSO4), filtered, and concentrated in vacuo to give (4-chlorophenyl)-hydroxy-acetic acid ethyl ester as a colorless oil (10.0 g) that crystallized upon standing.
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CS Marques, AJ Burke - Tetrahedron, 2012 - Elsevier
The rhodium–NHC catalyzed arylation reaction of ethyl glyoxalate with aryl and alkyl boronic acids provides an efficient method for the synthesis of α-hydroxyesters. A wide range of α-…
Number of citations: 12 www.sciencedirect.com
CS Marques, M Dindaroğlu, HG Schmalz, AJ Burke - RSC Advances, 2014 - pubs.rsc.org
Herein we report the first application of Rh(I)–phosphane and phosphane–phosphite catalysts in the enantioselective catalytic arylation of ethyl glyoxylate with organoboron reagents, …
Number of citations: 20 pubs.rsc.org
CS Marques, AJ Burke - Tetrahedron: Asymmetry, 2013 - Elsevier
Herein we describe for the first time the enantioselective catalytic arylation of ethyl glyoxalate using phenylboron reagents and chiral rhodium(I)–NHC catalysts. KO t Bu was the base of …
Number of citations: 19 www.sciencedirect.com
CS Marques - 2013 - search.proquest.com
The study of catalytic asymmetric arylations of appropriate substrates, using both known and novel chiral transition metal based catalysts was the focus of this thesis. This methodology …
Number of citations: 1 search.proquest.com
FR Zaggout, HMA Shawish… - Asian Journal of …, 2007 - Asian Journal of Chemistry
Number of citations: 0

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